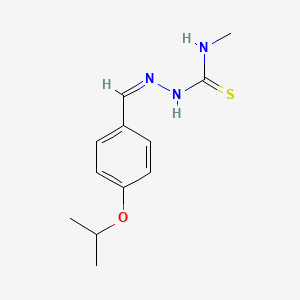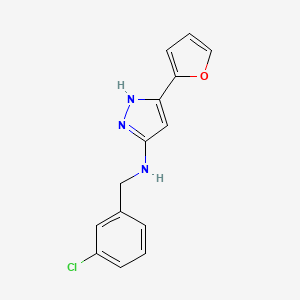
1-(4-chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and have a wide range of applications in medicinal chemistry. This compound, characterized by the presence of a 4-chlorobenzyl group and a fluorine atom, is of interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(4-chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes in the presence of a base such as potassium hydroxide (KOH) in a solvent like 1,4-dioxane . The reaction can be carried out under ultrasound-assisted conditions or solvent-free conditions to yield the desired product with good efficiency.
Analyse Des Réactions Chimiques
1-(4-Chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Applications De Recherche Scientifique
1-(4-Chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules, which are valuable in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can modulate signaling pathways related to apoptosis and cell cycle regulation .
Comparaison Avec Des Composés Similaires
1-(4-Chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-(4-Chlorobenzyl)piperidin-4-yl)methanol: This compound also contains a 4-chlorobenzyl group and exhibits similar biological activities, including antiproliferative effects.
4-Chlorobenzyl Chloride: While structurally simpler, this compound serves as a precursor in the synthesis of more complex molecules like this compound.
Indole-3-carbinol: Another indole derivative known for its anticancer properties, but with a different mechanism of action and molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C15H11ClFNO |
|---|---|
Poids moléculaire |
275.70 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-5-fluoro-3H-indol-2-one |
InChI |
InChI=1S/C15H11ClFNO/c16-12-3-1-10(2-4-12)9-18-14-6-5-13(17)7-11(14)8-15(18)19/h1-7H,8-9H2 |
Clé InChI |
HYKPBCCUQAYDFE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)F)N(C1=O)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370389.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13370391.png)
![6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370400.png)
![5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13370411.png)
![N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B13370417.png)
![{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B13370425.png)
![5-methoxy-2-methyl-1-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}pyridin-4(1H)-one](/img/structure/B13370433.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13370437.png)


![5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13370456.png)
![N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B13370460.png)
![3-[(Benzylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370462.png)
